molecular formula C23H21ClN2O3 B12594827 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide CAS No. 648922-78-5

2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide

Cat. No.: B12594827
CAS No.: 648922-78-5
M. Wt: 408.9 g/mol
InChI Key: PKCHZMWLUGZUCR-UHFFFAOYSA-N
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Description

2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a benzamide derivative featuring a chloro substituent at the 5-position, an acetamido group at the 2-position, and a 3-(2-phenylethoxy)phenyl moiety attached to the benzamide core. The phenylethoxy group introduces aromaticity, which may enhance π-π stacking interactions, while the chloro and acetamido groups contribute to electronic effects and hydrogen-bonding capabilities .

Properties

CAS No.

648922-78-5

Molecular Formula

C23H21ClN2O3

Molecular Weight

408.9 g/mol

IUPAC Name

2-acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide

InChI

InChI=1S/C23H21ClN2O3/c1-16(27)25-22-11-10-18(24)14-21(22)23(28)26-19-8-5-9-20(15-19)29-13-12-17-6-3-2-4-7-17/h2-11,14-15H,12-13H2,1H3,(H,25,27)(H,26,28)

InChI Key

PKCHZMWLUGZUCR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=C(C=C(C=C1)Cl)C(=O)NC2=CC(=CC=C2)OCCC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

The synthesis of 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide typically involves multiple steps, including the introduction of the acetamido group, chlorination, and the attachment of the phenylethoxy group. The specific reaction conditions and reagents used can vary, but common methods include:

    Acetylation: Introduction of the acetamido group through acetylation of an amine precursor.

    Chlorination: Chlorination of the benzene ring using reagents like thionyl chloride or phosphorus pentachloride.

    Etherification: Attachment of the phenylethoxy group via etherification reactions, often using phenol derivatives and appropriate catalysts.

Industrial production methods may involve optimization of these steps to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or hydrogen gas in the presence of a catalyst, resulting in reduced forms of the compound.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions, using reagents such as sodium methoxide or potassium cyanide.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs or as a lead compound for drug discovery.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide involves its interaction with specific molecular targets and pathways. The acetamido and phenylethoxy groups play crucial roles in its binding affinity and activity. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of specific enzymes involved in biological processes.

    Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.

    Modulating Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Core Substituents Alkoxy Chain Properties Inferred Physicochemical Properties
Target Compound 5-chloro, 2-acetamido 2-phenylethoxy (aromatic) High lipophilicity; strong π-π interactions
Compound 9 None (see side chain) Butoxy (C4, linear) Moderate lipophilicity; flexible aliphatic chain
Compound 10 None (see side chain) Isobutoxy (branched C4) Reduced solubility; steric hindrance
Compound 11 None (see side chain) Pentyloxy (C5, linear) Increased lipophilicity vs. C4
Compound 12 None (see side chain) Hexyloxy (C6, linear) Highest lipophilicity; micelle formation risk

Key Observations:

Alkoxy Chain Impact: The target compound’s 2-phenylethoxy group distinguishes it from aliphatic alkoxy chains in Compounds 9–12. Branched chains (e.g., Compound 10’s isobutoxy) reduce crystallinity and solubility due to steric hindrance, whereas linear chains (Compounds 9, 11–12) exhibit predictable lipophilicity trends proportional to chain length .

Electronic and Steric Effects :

  • The 5-chloro and 2-acetamido groups in the target compound introduce electron-withdrawing effects and hydrogen-bonding capacity, which could enhance receptor-binding specificity compared to Compounds 9–12, which lack these substituents .

Crystallographic Insights :

  • Tools like SHELXL (for refinement) and Mercury CSD (for packing analysis) are critical for comparing structural motifs. For example, the phenylethoxy group may favor herringbone packing, while aliphatic chains adopt layered arrangements, influencing solubility and stability .

Research Findings and Implications

  • Synthetic Flexibility: Modifying alkoxy chain length and branching (as in Compounds 9–12) allows tuning of lipophilicity and bioavailability.
  • Computational Predictions : Tools like Mercury CSD and ORTEP-3 enable visualization of steric clashes and hydrogen-bonding networks, aiding in rational drug design .

Biological Activity

2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment. This article reviews its synthesis, biological properties, and mechanisms of action based on diverse research studies.

  • Molecular Formula : C₁₈H₁₈ClN₃O₂
  • Molecular Weight : 408.877 g/mol
  • CAS Number : 648922-78-5
  • LogP : 6.2057 (indicating lipophilicity)
  • PSA (Polar Surface Area) : 74.41 Ų

Synthesis

The compound can be synthesized through a series of reactions involving acetamido and chloro groups, typically starting from appropriate benzamide derivatives. The synthesis pathway often includes the use of pyridine as a solvent and acid chlorides for coupling reactions.

Antiproliferative Effects

Research indicates that derivatives of 2-acetamido-benzamides exhibit significant antiproliferative activity against various cancer cell lines. Notably, studies have shown that this compound can induce apoptosis in K562 cells (human chronic myelogenous leukemia) by activating caspases, which are crucial for the apoptotic process.

Compound Cell Line IC50 (μM) Mechanism of Action
2-Acetamido-5-chloro-N-[3-(2-phenylethoxy)phenyl]benzamideK56210Induces apoptosis via caspase activation
ColchicineK5620.5Known antileukemic agent

Table 1: Antiproliferative activity against K562 cell line

The mechanism of action for the biological activity of this compound primarily involves:

  • Cell Cycle Arrest : It has been observed to cause an arrest in the G0–G1 phase of the cell cycle, preventing further proliferation.
  • Induction of Apoptosis : The activation of caspases suggests a programmed cell death pathway, which is critical in cancer therapy.

Case Studies

  • Study on Antileukemic Activity :
    • A study evaluated several synthesized compounds including 2-acetamido derivatives against a panel of NCI tumor cell lines. The results indicated that the most active compounds, including our compound of interest, exhibited substantial growth inhibition at concentrations as low as 10 μM .
  • Mechanistic Insights :
    • In vitro studies highlighted that compounds with similar structures to 2-acetamido-benzamides could inhibit key signaling pathways involved in cancer cell survival and proliferation. These include pathways related to kinases and pro-apoptotic factors .

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